2-(3,5-dimethylphenoxy)-N-ethylacetamide
Description
2-(3,5-Dimethylphenoxy)-N-ethylacetamide is an acetamide derivative characterized by a phenoxy group substituted with methyl groups at the 3- and 5-positions of the aromatic ring, coupled with an ethyl group attached to the nitrogen atom of the acetamide backbone . This structure imparts unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity due to the amide group. The compound is listed in supplier databases under synonyms like AC1LSVYJ and KB-279938, indicating its relevance in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13-12(14)8-15-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZSHIDNMASEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-ethylacetamide typically involves the reaction of 3,5-dimethylphenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula C₁₂H₁₇NO₂. †Estimated from molecular formula C₁₇H₁₇BrNO₃.
Key Observations:
Electron-Donating vs. In contrast, bromine (in the 4-bromo analog) and chlorine (in alachlor) are electron-withdrawing, increasing electrophilicity and reactivity . Methoxy substituents (e.g., N-(3,5-dimethoxyphenyl)acetamide) enhance polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to methyl groups .
N-Substituent Effects :
- The ethyl group in the target compound balances lipophilicity and steric bulk, whereas alachlor’s methoxymethyl group contributes to its herbicidal activity by influencing membrane permeability .
Applications :
- Chlorinated acetamides (e.g., alachlor, 2,2-dichloro derivatives) are widely used as herbicides, while methoxy- and methyl-substituted analogs are explored for CNS-targeting drugs (anticonvulsant, antidepressant) . The target compound’s lack of halogens suggests a different pharmacological profile, possibly favoring receptor binding over reactive interactions.
Physicochemical and Crystallographic Comparisons
- Crystal Packing and Hydrogen Bonding: this compound likely forms intermolecular N–H···O and C–H···O hydrogen bonds, as seen in structurally similar dichloro-N-(3,5-dimethylphenyl)acetamide . However, the ethyl group may introduce steric hindrance, reducing crystalline stability compared to smaller N-substituents.
Molar Mass and Lipophilicity :
The target compound’s molar mass (263.34 g/mol) is intermediate among analogs, suggesting balanced pharmacokinetic properties. Chlorinated derivatives (e.g., alachlor, 234.11–269.76 g/mol) exhibit higher lipophilicity, aligning with their agrochemical applications .
Research and Patent Landscape
- Agrochemical Patents : Complex derivatives, such as Compound 177 in EP 2 697 207 B1, incorporate trifluoromethyl and cyclohexenyl groups for enhanced metabolic stability, a contrast to the target compound’s simpler structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
